(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopentyl group and a hexahydroimidazo[4,5-c]pyridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve cyclization reactions, reduction processes, and the use of protecting groups to ensure the correct formation of the desired structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their potential biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds also have a similar core structure and are investigated for their potential as fibroblast growth factor receptor inhibitors.
Uniqueness
REL-(3AS,7AR)-1-CYCLOPENTYLHEXAHYDRO-1H-IMIDAZO[4,5-C]PYRIDIN-2(3H)-ONE HCL is unique due to its specific structural features, such as the cyclopentyl group and the hexahydroimidazo[4,5-c]pyridine core. These features may confer distinct biological activities and chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H20ClN3O |
---|---|
Molekulargewicht |
245.75 g/mol |
IUPAC-Name |
(3aS,7aR)-1-cyclopentyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C11H19N3O.ClH/c15-11-13-9-7-12-6-5-10(9)14(11)8-3-1-2-4-8;/h8-10,12H,1-7H2,(H,13,15);1H/t9-,10+;/m0./s1 |
InChI-Schlüssel |
LIEYCYOLRKQNDM-BAUSSPIASA-N |
Isomerische SMILES |
C1CCC(C1)N2[C@@H]3CCNC[C@@H]3NC2=O.Cl |
Kanonische SMILES |
C1CCC(C1)N2C3CCNCC3NC2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.